N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9530191
InChI: InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)
SMILES: COCCCNC1=NC=C(C=C1)C(F)(F)F
Molecular Formula: C10H13F3N2O
Molecular Weight: 234.22 g/mol

N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC9530191

Molecular Formula: C10H13F3N2O

Molecular Weight: 234.22 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine -

Specification

Molecular Formula C10H13F3N2O
Molecular Weight 234.22 g/mol
IUPAC Name N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)
Standard InChI Key VZHLAGPPUWDJDR-UHFFFAOYSA-N
SMILES COCCCNC1=NC=C(C=C1)C(F)(F)F
Canonical SMILES COCCCNC1=NC=C(C=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₁₀H₁₃F₃N₂O, with a molecular weight of 234.22 g/mol. Its structure (Figure 1) features:

  • A pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position, known to enhance lipophilicity and metabolic stability .

  • A 3-methoxypropylamine side chain at the 2-position, which introduces ether and amine functionalities that influence solubility and hydrogen-bonding capacity.

PropertyValue
IUPAC NameN-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC₁₀H₁₃F₃N₂O
Molecular Weight234.22 g/mol
SMILESCOCCCNC1=NC=C(C=C1)C(F)(F)F
Predicted LogP2.1 (estimated via analog data)

Figure 1: 2D structure of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group (blue) and methoxypropyl chain (green) dominate its intermolecular interactions.

The absence of a chlorine atom at the 3-position distinguishes it from the closely related compound 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS: 338406-33-0), which has been studied as a fungicidal intermediate. This structural modification likely reduces electrophilicity and alters target binding profiles.

Synthetic Pathways and Optimization

Retrospective Analysis of Pyridine Functionalization

The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can be inferred from methods used for analogous pyridines. A plausible route involves:

  • Halogenation: Introduction of a trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions .

  • Nucleophilic Substitution: Reaction of 2-amino-5-(trifluoromethyl)pyridine with 3-methoxypropyl chloride under basic conditions.

Key Challenges:

  • Regioselectivity in trifluoromethylation requires careful control of reaction parameters .

  • The methoxypropyl group’s ether linkage necessitates anhydrous conditions to prevent hydrolysis during substitution.

Scalable Production Considerations

Recent advances in continuous-flow chemistry for pyridine derivatives (e.g., 4-(difluoromethyl)pyridin-2-amine ) suggest that:

  • One-Pot Multistep Reactions could consolidate trifluoromethylation and amine alkylation, improving yield (estimated 45–60% based on analog data ).

  • Green Solvents like cyclopentyl methyl ether may enhance sustainability without compromising reactivity .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Applications

While the non-chlorinated analog lacks direct fungicidal data, structural parallels to fluazinam intermediates suggest potential utility in:

  • Fungal Enzyme Inhibition: Binding to succinate dehydrogenase (Complex II) in fungal mitochondria.

  • Crop Protection: Functional group compatibility with systemic agrochemical formulations.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Insights
3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amineChlorine at 3-positionFungicidal activity via SDH inhibition
N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amineNitro group at 3-position, methylamineAntibacterial properties (in silico)
4-(Difluoromethyl)pyridin-2-amineDifluoromethyl at 4-positionIntermediate for antitumor agents

Notable Trends:

  • Electron-Withdrawing Groups (-CF₃, -NO₂) enhance binding to enzymatic active sites .

  • Alkylamine Side Chains (e.g., methoxypropyl) balance solubility and target affinity.

Future Research Directions

  • Synthetic Methodology Development:

    • Catalytic asymmetric routes for enantioselective synthesis.

    • Photocatalytic trifluoromethylation to improve regiocontrol .

  • Biological Screening:

    • High-throughput assays against kinase and protease libraries.

    • In vivo efficacy studies in plant pathogen models.

  • Computational Modeling:

    • DFT calculations to predict reaction pathways and transition states .

    • Molecular docking against fungal SDH and human kinases.

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